Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-
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Overview
Description
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- is an organic compound with the molecular formula C14H20O7 and a molecular weight of 300.3 g/mol . This compound is characterized by the presence of three methoxymethoxy groups attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- are yet to be identified
Biochemical Pathways
The biochemical pathways affected by Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- . .
Preparation Methods
The synthesis of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- typically involves the reaction of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone with chloromethyl methyl ether . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- is utilized in several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- can be compared with other similar compounds such as:
Ethanone, 1-(2,4,6-trihydroxyphenyl)-: This compound lacks the methoxymethoxy groups and has different reactivity and properties.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a single methoxy group and different chemical behavior.
Ethanone, 1-(2,4,6-trimethylphenyl)-: This compound has methyl groups instead of methoxymethoxy groups, leading to distinct properties and applications.
Properties
IUPAC Name |
1-[2,4,6-tris(methoxymethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7/c1-10(15)14-12(20-8-17-3)5-11(19-7-16-2)6-13(14)21-9-18-4/h5-6H,7-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDSPVUFCCVMCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCOC)OCOC)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448981 |
Source
|
Record name | Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36804-11-2 |
Source
|
Record name | Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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